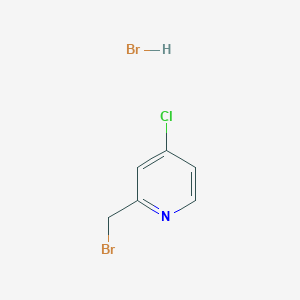

2-(Bromomethyl)-4-chloropyridine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

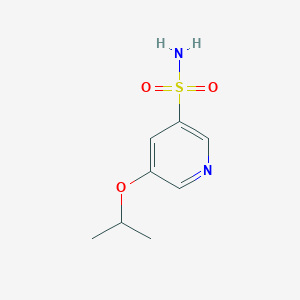

2-(Bromomethyl)-4-chloropyridine hydrobromide is a pyridine derivative . It has been used in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .

Synthesis Analysis

This compound may be used in the preparation of various other compounds such as 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine, 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one, 8-methyl-2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one, and trans-4-(4-(bis(pyridin-2-ylmethyl)amino)styryl)benzonitrile .Molecular Structure Analysis

The molecular formula of this compound is C6H6BrN . The InChI Key is OFPWMRMIFDHXFE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is a white to pink to orange-brown powder or crystals . It has a melting point of 149-152 °C . It is soluble in methanol .Safety and Hazards

2-(Bromomethyl)-4-chloropyridine hydrobromide is classified as a skin corrosive substance (Category 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It causes severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include avoiding contact with skin, eyes, or clothing, and not allowing the material to contaminate the groundwater system .

Mécanisme D'action

Target of Action

The primary targets of 2-(Bromomethyl)-4-chloropyridine hydrobromide are currently unknown. This compound is a synthetic intermediate used in the production of various pharmaceuticals and other organic compounds

Mode of Action

As a brominated compound, it may participate in various chemical reactions, such as nucleophilic substitution or elimination, contributing to the synthesis of more complex molecules .

Biochemical Pathways

It’s important to note that the compound is primarily used as a synthetic intermediate, meaning it is used in the synthesis of other compounds rather than having a direct effect on biological systems .

Action Environment

Environmental factors can influence the stability and efficacy of this compound. Factors such as temperature, pH, and exposure to light could potentially affect its stability. Specific studies investigating these effects on this compound are currently lacking .

Analyse Biochimique

Biochemical Properties

2-(Bromomethyl)-4-chloropyridine hydrobromide plays a significant role in biochemical reactions, particularly in the synthesis of colorimetric and fluorescence chemosensors . It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. For instance, it participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole-based chemosensors . The interactions of this compound with these biomolecules are primarily through covalent bonding, where the bromomethyl group acts as a reactive site for nucleophilic substitution reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause severe skin burns and eye damage, indicating its potential to disrupt cellular integrity and function . The compound’s impact on cell signaling pathways can lead to changes in gene expression, affecting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The bromomethyl group in the compound is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the nature of the binding site . Additionally, the compound can induce changes in gene expression by interacting with DNA or transcription factors, thereby influencing cellular processes at the genetic level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is chemically stable under standard ambient conditions, but its reactivity can lead to degradation over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause persistent cellular damage, affecting cell viability and function. The stability and degradation of the compound are crucial factors in determining its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of the compound can cause severe skin burns, eye damage, and respiratory issues, indicating its potential for toxicity at elevated concentrations . Understanding the dosage effects is essential for determining the safe and effective use of the compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes phase I and phase II metabolic reactions, where it is modified to increase its solubility and facilitate excretion . These metabolic pathways can affect the compound’s activity and toxicity, influencing its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s hydrophobic nature allows it to diffuse across cell membranes, but its reactivity can lead to binding with intracellular proteins, affecting its localization and accumulation. Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can localize to specific cellular compartments, such as the cytoplasm or nucleus, depending on its binding interactions and post-translational modifications. These localization patterns can affect the compound’s activity and function, influencing its overall impact on cellular processes.

Propriétés

IUPAC Name |

2-(bromomethyl)-4-chloropyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN.BrH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQNAMIIEOOKGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2138157-53-4 |

Source

|

| Record name | 2-(bromomethyl)-4-chloropyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[[6-(Dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2617807.png)

![methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2617810.png)

![3-{1-nitro-2-[3-(trifluoromethyl)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B2617812.png)

![3-{[(cyclopropylcarbonyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2617818.png)

![N-(3,4-dichlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2617822.png)

![4-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]benzonitrile](/img/structure/B2617828.png)